Zeamatin Zeamatin
Brand Name: Vulcanchem
CAS No.: 130590-19-1
VCID: VC0237289
InChI:
SMILES:
Molecular Formula: C11H16ClNO3
Molecular Weight: 0

Zeamatin

CAS No.: 130590-19-1

Cat. No.: VC0237289

Molecular Formula: C11H16ClNO3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Zeamatin - 130590-19-1

Specification

CAS No. 130590-19-1
Molecular Formula C11H16ClNO3
Molecular Weight 0

Introduction

Definition and Discovery

Zeamatin is a 22 kDa antifungal protein isolated from the seeds of Zea mays (maize or corn). It was identified and characterized by its unusual property of acting synergistically with nikkomycin to inhibit the growth of Candida albicans, a pathogenic fungus . Researchers first purified this protein from corn and recognized it as a representative of what was then considered a previously unrecognized class of plant antifungal proteins . Zeamatin belongs to the thaumatin-like protein family, also known as pathogenesis-related group 5 (PR-5) proteins, which are part of plants' natural defense systems against pathogens .

The isolation and identification of zeamatin opened new avenues for understanding plant defense mechanisms against fungal infections. Its distinctive properties in membrane permeabilization demonstrated a novel mode of action compared to other known plant defense proteins of that era .

Structural Characteristics

Zeamatin exhibits several notable structural features that contribute to its biological activities:

Molecular Properties

The protein has a molecular weight of approximately 22 kDa and demonstrates significant amino acid homology to thaumatin and other thaumatin-like proteins . A cDNA clone encoding zeamatin-like protein (ZLP) was recovered from a mid-development seed cDNA library, revealing a gene (Zlp) that encodes a protein nearly identical to maize zeamatin and α-amylase/trypsin inhibitor .

Three-Dimensional Structure

Zeamatin possesses a unique three-dimensional conformation that contributes to its functionality as a membrane-permeabilizing agent. This structural arrangement plays a crucial role in its antifungal properties and interaction with fungal cell membranes.

Signal Peptide and Processing

The protein contains a signal peptide that facilitates its secretion. Research has shown that when expressed in insect cells and transgenic Arabidopsis and tomato plants, zeamatin is secreted with correct processing of the signal peptide . Interestingly, zeamatin expressed in transgenic tomato was found to be partially subjected to proteolytic cleavage after residue 180, resulting in a "nicked" isoform that still maintains antifungal activity .

Mechanism of Action

Zeamatin exhibits a distinctive mechanism of action against fungal pathogens, primarily centered on membrane disruption:

Membrane Permeabilization

The primary antifungal action of zeamatin involves permeabilizing fungal plasma membranes. At low concentrations, zeamatin causes the rapid release of cytoplasmic material from fungi such as Candida albicans and Neurospora crassa . This effect was confirmed microscopically through observations of zeamatin-induced hyphal rupture in these fungi .

Biological Activities

Zeamatin demonstrates a range of biological activities, with its antifungal properties being the most prominent and well-studied:

Antifungal Activity

Zeamatin exhibits potent antifungal activity against a spectrum of fungi, including human and plant pathogens. It effectively inhibits the growth of Candida albicans, Neurospora crassa, and Trichoderma reesei in suspension culture . The antifungal activity of zeamatin has been demonstrated in both naturally extracted protein from maize seeds and recombinant protein expressed in various systems .

Synergistic Effects

One of the notable characteristics of zeamatin is its ability to act synergistically with other antifungal agents. It has been identified and assayed by its unusual property of acting synergistically with nikkomycin to inhibit the growth of Candida albicans . Recent research has also shown that zeamatin, in synergy with nikkomycin Z and fluconazole, is effective in vivo in both systemic and vaginal murine candidosis models .

Enzyme Inhibition Profile

Zeamatin exhibits a specific pattern of enzyme inhibition, as detailed in Table 1:

Table 1: Inhibition of α-Amylase Activity by Zeamatin

α-Amylase sourceZeamatin concn (μM)Molar ratio of zeamatin to α-amylase% Inhibition
Tribolium castaneum160120:195 ± 0
1613:186 ± 7
54:140 ± 9
Bacillus sp.1602,300:131 ± 11
Human saliva1601,600:11 ± 2
Porcine pancreas1601,800:10 ± 41
Barley malt16013 ± 19

As evident from the table, zeamatin strongly inhibits insect α-amylase (from Tribolium castaneum) even at relatively low concentrations, while showing minimal to no inhibition of mammalian α-amylases. This selective inhibition profile suggests potential applications in pest management without affecting mammalian systems.

Expression and Regulation

The expression of zeamatin in plants follows specific patterns and can be influenced by various factors:

Tissue-Specific Expression

Studies on zeamatin-like protein (ZLP) gene expression reveal that Zlp mRNA is highest in the endosperm tissue of seeds 4 weeks after pollination. The expression of ZLP protein correlates with mRNA levels, indicating regulated production during seed development .

Expression in Heterologous Systems

Zeamatin has been successfully expressed with its own signal peptide in insect cells and in transgenic Arabidopsis and tomato plants, demonstrating consistent secretion and proper processing across different expression systems . This adaptability makes zeamatin a candidate for biotechnological applications in various contexts.

Production and Purification

Various methods have been developed for the isolation and purification of zeamatin:

Extraction from Natural Sources

The traditional approach involves extracting zeamatin from corn meal milled to flour. A practical process for isolation and purification was developed to increase recovery yields for future testing of zeamatin as a novel therapeutic drug . In this process, zeamatin is extracted with buffer from corn meal, solids are removed using pressure filtration, and zeamatin is purified using two separate reverse-phase chromatography steps . From 5 kg of corn meal, approximately 110 mg of zeamatin can be purified to apparent homogeneity .

Cell Culture Production

An optimized and established cell-suspension culture of maize has been shown to constitutively secrete zeamatin in the medium with a final yield of approximately 3 mg/liter . This method offers a controlled environment for protein production, potentially allowing for scale-up and consistent quality.

Heterologous Expression

Zeamatin has been successfully expressed in insect cells and transgenic plants, including Arabidopsis and tomato . These expression systems correctly process the signal peptide, resulting in secreted protein with antifungal activity comparable to that extracted from maize seeds .

Comparison with Other Antifungal Proteins

Zeamatin exhibits distinctive properties that set it apart from other plant defense proteins:

Mechanism Distinctions

Zeamatin's antifungal activity operates through membrane permeabilization rather than through enzymatic degradation of fungal cell walls. This distinguishes it from chitinases and glucanases, which are common plant antifungal proteins that act by degrading fungal cell wall components .

Activity Spectrum

The activity spectrum of zeamatin includes both human and plant pathogenic fungi, demonstrating broad antifungal potential. Purified zeamatin-like protein from different expression systems has shown inhibition against Candida albicans and Trichoderma reesei, with marginal inhibition observed against Alternaria solani and Neurospora crassa .

Future Research Directions

Several avenues for future research on zeamatin present themselves:

Structural Optimization

Further investigation into the structure-function relationship of zeamatin could lead to the development of optimized variants with enhanced antifungal activity or specific targeting capabilities.

Clinical Development

Given the promising results in animal models, clinical studies could explore the safety and efficacy of zeamatin as an antifungal therapeutic, particularly in combination with existing antifungal drugs.

Agricultural Implementation

Research into the incorporation of zeamatin genes into crop plants could potentially yield varieties with enhanced resistance to fungal pathogens, reducing the need for chemical fungicides.

Molecular Mechanisms

Deeper understanding of the precise molecular mechanisms by which zeamatin permeabilizes fungal membranes and inhibits specific enzymes could inform the development of novel antimicrobial strategies.

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